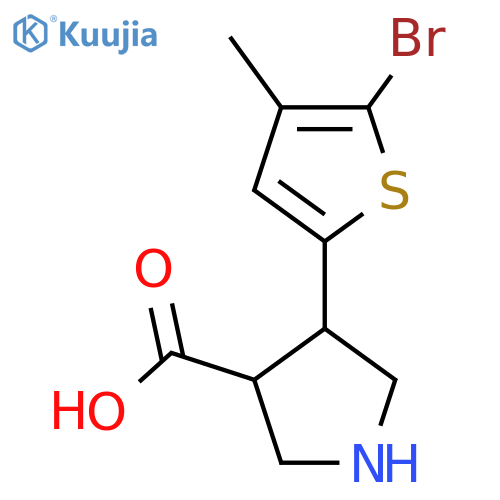

Cas no 2167137-01-9 (4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid)

2167137-01-9 structure

商品名:4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid

4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid

- EN300-1457634

- 2167137-01-9

-

- インチ: 1S/C10H12BrNO2S/c1-5-2-8(15-9(5)11)6-3-12-4-7(6)10(13)14/h2,6-7,12H,3-4H2,1H3,(H,13,14)

- InChIKey: AMIDSVNQNKLKFY-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C)C=C(C2CNCC2C(=O)O)S1

計算された属性

- せいみつぶんしりょう: 288.97721g/mol

- どういたいしつりょう: 288.97721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 264

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.3

4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1457634-0.25g |

4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid |

2167137-01-9 | 0.25g |

$1262.0 | 2023-06-06 | ||

| Enamine | EN300-1457634-2.5g |

4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid |

2167137-01-9 | 2.5g |

$2688.0 | 2023-06-06 | ||

| Enamine | EN300-1457634-5.0g |

4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid |

2167137-01-9 | 5g |

$3977.0 | 2023-06-06 | ||

| Enamine | EN300-1457634-250mg |

4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid |

2167137-01-9 | 250mg |

$906.0 | 2023-09-29 | ||

| Enamine | EN300-1457634-2500mg |

4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid |

2167137-01-9 | 2500mg |

$1931.0 | 2023-09-29 | ||

| Enamine | EN300-1457634-10.0g |

4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid |

2167137-01-9 | 10g |

$5897.0 | 2023-06-06 | ||

| Enamine | EN300-1457634-0.5g |

4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid |

2167137-01-9 | 0.5g |

$1316.0 | 2023-06-06 | ||

| Enamine | EN300-1457634-100mg |

4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid |

2167137-01-9 | 100mg |

$867.0 | 2023-09-29 | ||

| Enamine | EN300-1457634-500mg |

4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid |

2167137-01-9 | 500mg |

$946.0 | 2023-09-29 | ||

| Enamine | EN300-1457634-0.05g |

4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid |

2167137-01-9 | 0.05g |

$1152.0 | 2023-06-06 |

4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

2167137-01-9 (4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid) 関連製品

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬